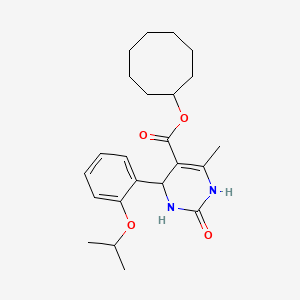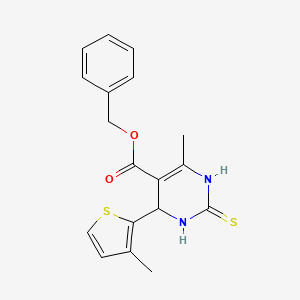
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide, also known as MDAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MDAA belongs to the class of acrylamide derivatives and has a molecular weight of 305.33 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide is not fully understood. However, it is believed that 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide inhibits the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid into prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also exhibits a wide range of biological activities, making it a versatile compound for testing. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide.
Direcciones Futuras
There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide. One potential direction is the development of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide as a new anti-inflammatory drug. Another potential direction is the development of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide as a new anti-cancer drug. Further research is needed to better understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide and to identify its potential therapeutic applications. Additionally, the development of new synthetic methods for 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide could lead to the production of more potent analogs with improved biological activities.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-cyano-N-(2,3-dimethylphenyl)acetamide with 3-(1,3-benzodioxol-5-yl)acrylic acid in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide as a white solid.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide a potential candidate for the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-4-3-5-16(13(12)2)21-19(22)15(10-20)8-14-6-7-17-18(9-14)24-11-23-17/h3-9H,11H2,1-2H3,(H,21,22)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGUIQYNJUFJV-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5214314.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5214318.png)
![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)

![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5214333.png)
![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)


![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)